6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone -

6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone

Catalog Number: EVT-4643395
CAS Number:
Molecular Formula: C18H24N4O4
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: These reactions often involve reacting anthranilic acid derivatives with different reagents like amides, acyl chlorides, or esters. []
  • Cyclization Reactions: These reactions utilize readily available starting materials like N-ethoxycarbonylthioamides and primary amines to construct the quinazolinone ring system. []
  • Multi-step Synthesis: More complex quinazolinone derivatives often require multi-step synthetic procedures that involve building the desired structure through a series of chemical transformations. []
Mechanism of Action
  • Enzyme inhibition: It might act as an inhibitor of enzymes relevant to specific signaling pathways, such as kinases or proteases. []
  • Receptor modulation: It could potentially interact with specific receptors, either as an agonist or antagonist, influencing downstream signaling cascades. []
Applications
  • Drug discovery: It could serve as a lead compound for developing novel therapeutics targeting various diseases, particularly those where quinazolinones have shown promise, such as cancer or inflammatory conditions. []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, identified through structure-based drug design and high-throughput screening. It exhibits neuroprotective effects against ROS-induced cell injury in vitro and in an MPTP-induced Parkinson's disease mouse model. []
  • Relevance: FR255595 shares a core quinazolinone structure with 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone. Both compounds possess a piperazine ring attached to the quinazolinone core via a propyl linker, although the substituents on the piperazine ring differ. []

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

  • Compound Description: Ro 22-4839 is a calmodulin antagonist exhibiting potent vasodilating and vasospasmolytic actions, particularly in cerebral vessels. It has shown efficacy in reversing vasoconstriction induced by hypocapnia in feline pial vessels. []
  • Relevance: While possessing a distinct isoquinoline core, Ro 22-4839 shares the 6,7-dimethoxy substitution pattern with 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone. Additionally, both compounds feature a piperazine ring, although the linker and substituents on the piperazine differ between the two. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: CM398 is a highly selective sigma-2 receptor ligand with potential for treating neuropathic pain. It demonstrates excellent selectivity over sigma-1 receptors and other neurotransmitter receptor sites. CM398 exhibits rapid absorption, good oral bioavailability, and promising anti-inflammatory analgesic effects in a rodent model of inflammatory pain. []
  • Relevance: Although structurally distinct, CM398, similar to 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone, contains the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This structural feature suggests potential shared pharmacological properties or similar synthetic routes. []
  • Compound Description: This compound is a 3-benzyl-substituted-4(3H)-quinazolinone derivative exhibiting broad-spectrum antitumor activity in vitro. It demonstrates a mean GI50 of 10.47 µM, which is more potent than the positive control 5-FU (mean GI50 of 22.60 µM). []
  • Relevance: This compound and 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone belong to the same chemical class: 3-substituted-4(3H)-quinazolinones. They share a core quinazolinone structure with a substituent at the 3-position, highlighting the potential of this scaffold for various therapeutic applications. []
  • Compound Description: This compound is another 3-benzyl-substituted-4(3H)-quinazolinone derivative with broad-spectrum antitumor activity. Its mean GI50 is 7.24 µM, making it even more potent than the previously mentioned analog and significantly more active than the positive control 5-FU. []
  • Relevance: This compound, sharing the same chemical class as 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone (3-substituted-4(3H)-quinazolinones), possesses the same core quinazolinone structure with the 6,7-dimethoxy substitution pattern. This structural similarity suggests that the 6,7-dimethoxy motif might contribute to the potent antitumor activity observed. []
  • Compound Description: Belonging to the 3-benzyl-substituted-4(3H)-quinazolinone class, this compound also demonstrates broad-spectrum antitumor activity with a mean GI50 of 14.12 µM. While less potent than its close analogs, it still surpasses the activity of the positive control 5-FU. []
  • Relevance: Similar to 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone, this compound belongs to the 3-substituted-4(3H)-quinazolinone class, emphasizing the structural diversity and potential of this scaffold in drug discovery. []

6,7-dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one

  • Compound Description: This compound is formed through the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid. It crystallizes in the P21/n space group and exhibits short intermolecular interactions and π-π stacking in its crystal structure. []
  • Relevance: This compound, while lacking the quinazolinone core, shares the 6,7-dimethoxy substitution pattern with 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone, suggesting a possible common synthetic intermediate or shared chemical properties. []

(R)-6,7-dimethoxy-3-(3-(2-methyl-5-(6-methylhept-5-en-2-yl)phenoxy)propyl)quinazolin-4(3H)-one

  • Compound Description: This novel xanthorrhizol derivative was synthesized and evaluated for its caspase-7 inhibitory activity. The compound exhibited moderate activity compared to other xanthorrhizol derivatives. []
  • Relevance: This compound shares the 6,7-dimethoxyquinazolin-4(3H)-one core structure with 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone. Both compounds possess a three-carbon linker at the 3-position of the quinazolinone ring, highlighting the importance of this structural feature for exploring potential caspase-7 inhibitory activity. []

3-[4-(2-Furoyl)-1-piperazinyl]-6,7-dimethoxy-1-methyl-1H-1,2,4-benzothiadiazine 1-oxide hydrochloride

  • Compound Description: This compound is a (substituted amino)-1,2,4-benzothiadiazine 1-oxide derivative that exhibits potent blood pressure-lowering effects in animal models. It demonstrates comparable potency to the known antihypertensive drug Prazosin. []
  • Relevance: This compound and 6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone both feature a 6,7-dimethoxy substituted aromatic ring and a piperazine ring. This structural similarity suggests that these compounds might share similar pharmacological profiles or interact with related biological targets. []

Properties

Product Name

6,7-dimethoxy-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-4(3H)-quinazolinone

IUPAC Name

6,7-dimethoxy-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]quinazolin-4-one

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C18H24N4O4/c1-20-6-8-21(9-7-20)17(23)4-5-22-12-19-14-11-16(26-3)15(25-2)10-13(14)18(22)24/h10-12H,4-9H2,1-3H3

InChI Key

KUSIJWSKIKIHLX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.